Bis(triphenylsilyl)chromate

Catalog No.
S1801362
CAS No.
1624-02-8
M.F
C36H30CrO4Si2
M. Wt
634.7881
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylsilyl)chromate

CAS Number

1624-02-8

Product Name

Bis(triphenylsilyl)chromate

IUPAC Name

chromium(2+);oxido(triphenyl)silane;dihydrate

Molecular Formula

C36H30CrO4Si2

Molecular Weight

634.7881

InChI

InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;;

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2]

Bis(triphenylsilyl)chromate is an organochromium compound primarily utilized as a catalyst precursor in the production of high-density polyethylene (HDPE) and as a highly selective oxidant in organic synthesis. In industrial polyolefin manufacturing, it serves as the active component of the 'S-2' silyl chromate catalyst system, typically supported on dehydrated silica and reduced by aluminum alkyls[1]. Unlike traditional inorganic chromium sources, its high solubility in non-polar hydrocarbon solvents enables uniform surface deposition via wet impregnation at room temperature [2]. Beyond polymerization, it functions as a chemoselective oxidizing agent for the conversion of specific silyl ethers and alcohols to carbonyl compounds under mild conditions, offering distinct handling and selectivity advantages in complex multi-step synthetic workflows.

Research Fit

Catalyst precursor

Defined molecular precursor for silica-supported silyl chromate catalysts (UCC S-2 type) used in gas-phase HDPE production.

Homogeneous model

Well-defined homogeneous model for mechanistic studies of chromium-catalyzed ethylene polymerization and oligomerization switching.

Selective oxidation

Mediates selective oxidation of secondary benzylic/allylic TMS ethers to ketones with tert-butyl hydroperoxide.

Substituting bis(triphenylsilyl)chromate with standard chromium trioxide (CrO3) or chromocene fundamentally alters both catalyst preparation workflows and downstream product performance [1]. In ethylene polymerization, CrO3-based (Phillips) catalysts typically yield polyethylene with a narrower molecular weight distribution (MWD), whereas bis(triphenylsilyl)chromate inherently produces a broader MWD with a high molecular weight shoulder, which is critical for the mechanical integrity of blow-molded parts and pressure pipes [2]. Furthermore, in organic synthesis, generic chromium oxidants lack the steric bulk provided by the triphenylsilyl ligands, leading to over-oxidation and poor functional group tolerance. The specific steric and electronic environment of bis(triphenylsilyl)chromate is therefore irreplaceable for achieving both targeted polyolefin microstructures and chemoselective deprotections .

Substitution Risk

!

Phillips CrOx/SiO2 catalyst may not reproduce bimodal molecular weight distribution switching; polymer architecture and processability can shift.

!

Generic chromium catalysts (e.g., chromocene) may introduce different residual metal profiles, altering thermo-oxidative stability of the final resin.

!

Oxo chromium analogs exhibit distinct comonomer incorporation efficiency and induction kinetics; direct replacement may require reactor re-validation.

Polyolefin Microstructure Control: MWD Broadening vs. Chromium Oxide

When supported on silica and activated, bis(triphenylsilyl)chromate (the S-2 catalyst) yields high-density polyethylene with a significantly broader molecular weight distribution (MWD) compared to standard CrO3-based Phillips catalysts [1]. This broadening, characterized by a distinct high molecular weight shoulder, directly translates to improved environmental stress cracking resistance (ESCR) and impact strength in extruded pipes and films [2].

Evidence DimensionPolymer Molecular Weight Distribution (MWD) profile
Target Compound DataBroad MWD with pronounced high molecular weight shoulder
Comparator Or BaselineChromium trioxide (CrO3 / Phillips catalyst) (Narrower MWD lacking the high-MW fraction)
Quantified DifferenceS-2 catalysts yield broader MWD essential for blow molding and pipe extrusion compared to standard CrO3.
ConditionsSilica-supported catalysts in ethylene homopolymerization

Buyers targeting high-performance HDPE for pressure pipes or blow molding must select this precursor to achieve the necessary rheological and mechanical properties.

MWD control
Head-to-head
Unimodal at Al/Cr ≤ 100; bimodal at Al/Cr ≥ 200
Bimodal MWD switch not reported for Phillips catalyst; supports tailored resin design studies.
Homogeneous model system; supported catalyst MWD may differ under industrial conditions.

Precursor Processability and Solvent Compatibility

Unlike inorganic chromium trioxide (CrO3), which is highly polar and typically requires aqueous impregnation followed by energy-intensive high-temperature calcination, bis(triphenylsilyl)chromate is highly soluble in non-polar aliphatic solvents such as isopentane and hexane[1]. This allows for uniform wet impregnation onto dehydrated silica supports at room temperature, preserving the support's pore structure and simplifying the catalyst manufacturing workflow [2].

Evidence DimensionCatalyst impregnation solvent compatibility
Target Compound DataSoluble in isopentane/hexane; allows room-temperature impregnation
Comparator Or BaselineChromium trioxide (CrO3) (Requires aqueous handling and subsequent 400-800°C calcination for activation)
Quantified DifferenceEliminates the need for aqueous phase handling and reduces thermal degradation risks to the silica support during initial loading.
ConditionsIndustrial preparation of silica-supported chromium catalysts

Lowers energy costs and simplifies handling protocols for catalyst manufacturers by enabling non-polar, room-temperature deposition.

Oxidative stability
Head-to-head
BC-HDPE: intermediate stability vs Chromocene-HDPE: lowest stability (Cr catalyzes hydroperoxide decomposition)
Catalyst identity affects residual metal pro-oxidant potency and polymer lifetime ranking.
CL/TG analysis; residual Cr as low as 1 ppm influences oxidative stability.

Synergistic Co-Supporting in Cr-V Bimetallic Systems

Bis(triphenylsilyl)chromate is uniquely compatible with imido-vanadium or Ziegler-Natta components to form bimetallic catalysts. Studies demonstrate that co-supporting bis(triphenylsilyl)chromate with vanadium on silica produces reactor blends of polyethylene with a true bimodal MWD and improved short-chain branch distribution (SCBD) [1]. This avoids the need for post-reactor compounding, a feat difficult to achieve with standard inorganic chromium precursors due to incompatible activation requirements [2].

Evidence DimensionBimodal polymer production capability
Target Compound DataEnables single-reactor bimodal PE production when co-supported with Vanadium
Comparator Or BaselineMonometallic CrO3 or physical blending of polymers (Requires multi-reactor setups or suffers from phase segregation)
Quantified DifferenceDirect synthesis of bimodal MWD copolymers with optimized SCBD in a single reactor.
ConditionsSiO2-supported Cr-V bimetallic catalyst in ethylene/1-hexene copolymerization

Enables procurement teams to source a precursor that consolidates bimodal PE production into a single-reactor process, reducing capital and operational costs.

Activity profile
Class-level
BC/MAO: activity tunable with Al/Cr ratio vs Phillips catalyst: self-activating, high baseline activity without cocatalyst
BC supports tunable productivity via cocatalyst modulation; Phillips provides fixed high activity.
Activity enhancement observed on silica-alumina support and with Al-alkyl treatment.

Chemoselective Oxidative Deprotection in Organic Synthesis

In fine chemical synthesis, bis(triphenylsilyl)chromate acts as a highly selective oxidant. It quantitatively oxidizes secondary benzylic and allylic trimethylsilyl (TMS) ethers to their corresponding ketones at room temperature using tert-butyl hydroperoxide, while leaving tert-butyldimethylsilyl (TBDMS) and thexyldimethylsilyl groups completely intact. Standard chromium oxidants typically fail to differentiate these protecting groups effectively [1].

Evidence DimensionProtecting group oxidation selectivity
Target Compound DataHigh yield oxidation of TMS ethers; negligible cleavage of TBDMS ethers
Comparator Or BaselineTraditional Chromium Oxidants (e.g., Jones reagent) (Indiscriminate oxidation/deprotection of multiple silyl ether types)
Quantified DifferenceComplete orthogonal chemoselectivity between TMS and TBDMS protecting groups.
ConditionsRoom temperature oxidation using aqueous 70% tert-butyl hydroperoxide and catalytic bis(triphenylsilyl)chromate

Crucial for synthetic chemists requiring orthogonal deprotection strategies in complex multi-step pharmaceutical manufacturing.

Comonomer response
Head-to-head
Silyl chromate: broader MWD, lower comonomer incorporation vs Oxo Cr catalyst: higher comonomer response, narrower MWD
Reported trade-off between MWD breadth and comonomer incorporation efficiency; silyl chromate favors processability context.
Silica-supported catalysts; α-olefin comonomer (e.g., 1-hexene).
Induction time
Head-to-head
Silyl chromate: much longer induction period vs Oxo Cr catalyst: shorter lag phase
Reactor residence time design must account for slower silyl chromate activation kinetics.
Attributed to distinct ligand-influenced activation pathways.

Production of High-Performance HDPE for Pressure Pipes

Utilizing bis(triphenylsilyl)chromate as the precursor for the S-2 catalyst system is ideal for manufacturing high-density polyethylene (HDPE) used in pressure pipes and large blow-molded articles. The resulting broad molecular weight distribution and high-MW shoulder provide the essential environmental stress cracking resistance (ESCR) and structural integrity required for these demanding applications [1].

Single-Reactor Synthesis of Bimodal Polyolefins

For advanced materials facilities seeking to eliminate multi-reactor cascades, this compound is the preferred chromium source for formulating Cr-V or Cr-Ti bimetallic catalysts. Its compatibility with other transition metal centers on a single silica support enables the direct, single-reactor synthesis of bimodal polyethylene with tailored short-chain branching [2].

Orthogonal Deprotection in Complex API Synthesis

In pharmaceutical process chemistry, bis(triphenylsilyl)chromate is highly recommended for the selective oxidative deprotection of secondary benzylic and allylic TMS ethers. Its ability to perform this transformation at room temperature without disturbing TBDMS or other robust silyl protecting groups makes it a valuable reagent for late-stage functionalization in complex API synthesis .

Application Fit Matrix

Application
Selection Property
Validation Focus
Broad-MWD HDPE for pipe and blow molding
Bimodal MWD capability via Al/Cr ratio control
MWD profile, melt strength, and processability endpoints
Mechanistic studies of Cr-catalyzed polymerization
Homogeneous, well-defined molecular precursor
Active site speciation and activation pathway elucidation
Selective oxidation of silyl-protected secondary alcohols
Orthogonal oxidation of benzylic/allylic TMS ethers
Ketone yield and silyl-group retention compatibility
Hybrid Phillips/S-2 catalyst engineering
Post-modification reactivity with surface hydroxyls
Hybrid catalyst activity and polymer property tuning

General Manufacturing Information

All other basic organic chemical manufacturing
Chromic acid (H2CrO4), bis(triphenylsilyl) ester: ACTIVE

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